2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a benzodiazole ring, a chlorobenzenesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation of a suitable precursor with chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzodiazole and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methylbenzenesulfonyl)azetidin-1-yl]ethan-1-one
- 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-5-7-14(8-6-13)26(24,25)15-9-21(10-15)18(23)11-22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZKHLADVBWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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